

physical and chemical properties of 4-Amino-3-bromoisoquinoline

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Compound of Interest

Compound Name: 4-Amino-3-bromoisoquinoline

Cat. No.: B112583

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An In-depth Technical Guide to 4-Amino-3-bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Amino-3-bromoisoquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, proposes a viable synthetic pathway, and discusses its potential biological significance based on the broader class of 4-aminoquinolines.

Core Physical and Chemical Properties

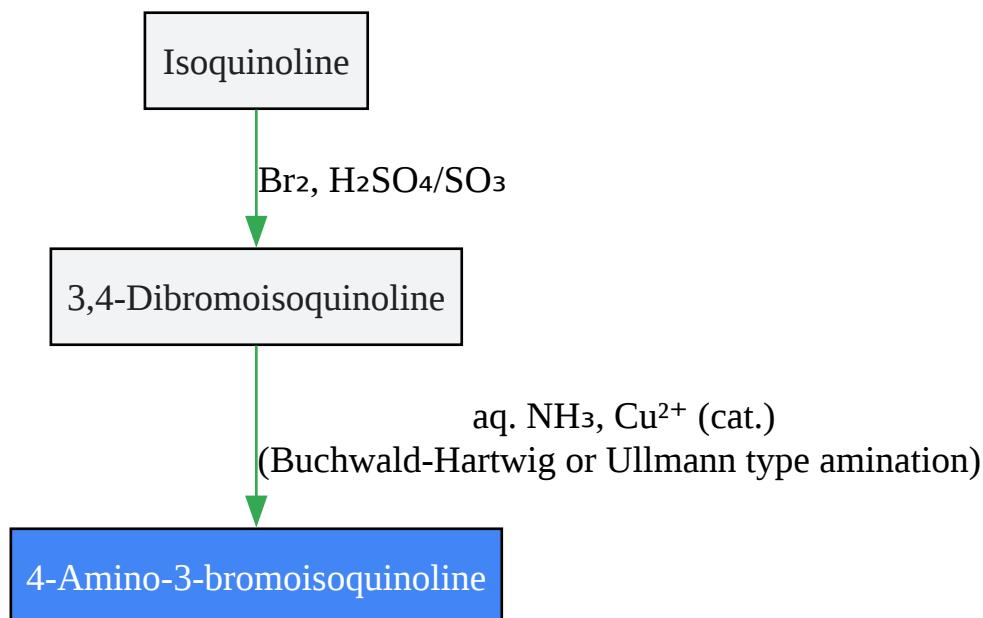
While extensive experimental data for **4-Amino-3-bromoisoquinoline** is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational predictions allows for a robust profile of the compound.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂	PubChem[1][2]
Molecular Weight	223.07 g/mol	PubChem[1][2]
CAS Number	40073-37-8	PubChem[1][2]
Appearance	Not reported; likely a solid at room temperature.	Inferred
Boiling Point	397.8 °C at 760 mmHg (Predicted)	Molbase[3]
Density	1.649 g/cm ³ (Predicted)	Molbase[3]
XLogP3-AA	2.4	PubChem[1][2]
Hydrogen Bond Donors	1	PubChem[1][2]
Hydrogen Bond Acceptors	2	PubChem[1][2]
Topological Polar Surface Area	38.9 Å ²	PubChem[1][2]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **4-Amino-3-bromoisoquinoline** is not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established reactions for isoquinoline derivatives. The proposed synthesis involves a two-step process starting from isoquinoline: bromination to form 3,4-dibromoisoquinoline, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group at the 4-position.

Proposed Synthetic Pathway



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Proposed synthesis of **4-Amino-3-bromoisoquinoline**.

Step 1: Synthesis of 3,4-Dibromoisoquinoline (Hypothetical Protocol)

This protocol is based on general methods for the bromination of isoquinolines.

Materials:

- Isoquinoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Sulfuric Acid (Oleum)
- Bromine (Br_2)
- Sodium bisulfite solution
- Sodium hydroxide solution
- Dichloromethane (DCM)

- Anhydrous sodium sulfate

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve isoquinoline in a mixture of concentrated sulfuric acid and fuming sulfuric acid at 0 °C.
- Slowly add a stoichiometric amount of bromine dropwise to the cooled solution while maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is approximately 8-9.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Wash the combined organic layers with a sodium bisulfite solution to remove any unreacted bromine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibromoisoquinoline.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 4-Amino-3-bromoisoquinoline

This protocol is adapted from the known synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline.

Materials:

- 3,4-Dibromoisoquinoline

- Concentrated Ammonium Hydroxide
- Copper(II) sulfate pentahydrate
- Benzene or Toluene
- Anhydrous potassium carbonate

Procedure:

- In a high-pressure autoclave, combine 3,4-dibromoisoquinoline, concentrated ammonium hydroxide, and a catalytic amount of copper(II) sulfate pentahydrate.
- Seal the autoclave and heat the mixture to 160-170 °C with stirring for 16-24 hours.
- After cooling to room temperature, carefully open the autoclave and transfer the reaction mixture to a separatory funnel.
- Make the mixture alkaline with a dilute sodium hydroxide solution.
- Extract the aqueous layer with benzene or toluene (3 x 100 mL).
- Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent like benzene or ethanol to yield **4-Amino-3-bromoisoquinoline**.

Spectroscopic Data

Experimental spectroscopic data for **4-Amino-3-bromoisoquinoline** is not readily available in the public domain. The following are predicted data based on the structure and typical values for similar compounds.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals for the five aromatic protons on the isoquinoline ring system and a broad singlet for the amino protons. The chemical shifts would

be influenced by the electron-donating amino group and the electron-withdrawing bromo group.

¹³C NMR (Predicted)

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons attached to the bromine and amino groups (C3 and C4) would show significant shifts.

IR Spectroscopy (Predicted)

Key characteristic infrared absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm^{-1}), C=C and C=N stretching of the aromatic rings (around 1500-1650 cm^{-1}), and C-Br stretching (in the fingerprint region, typically below 800 cm^{-1}).

Mass Spectrometry (Predicted)

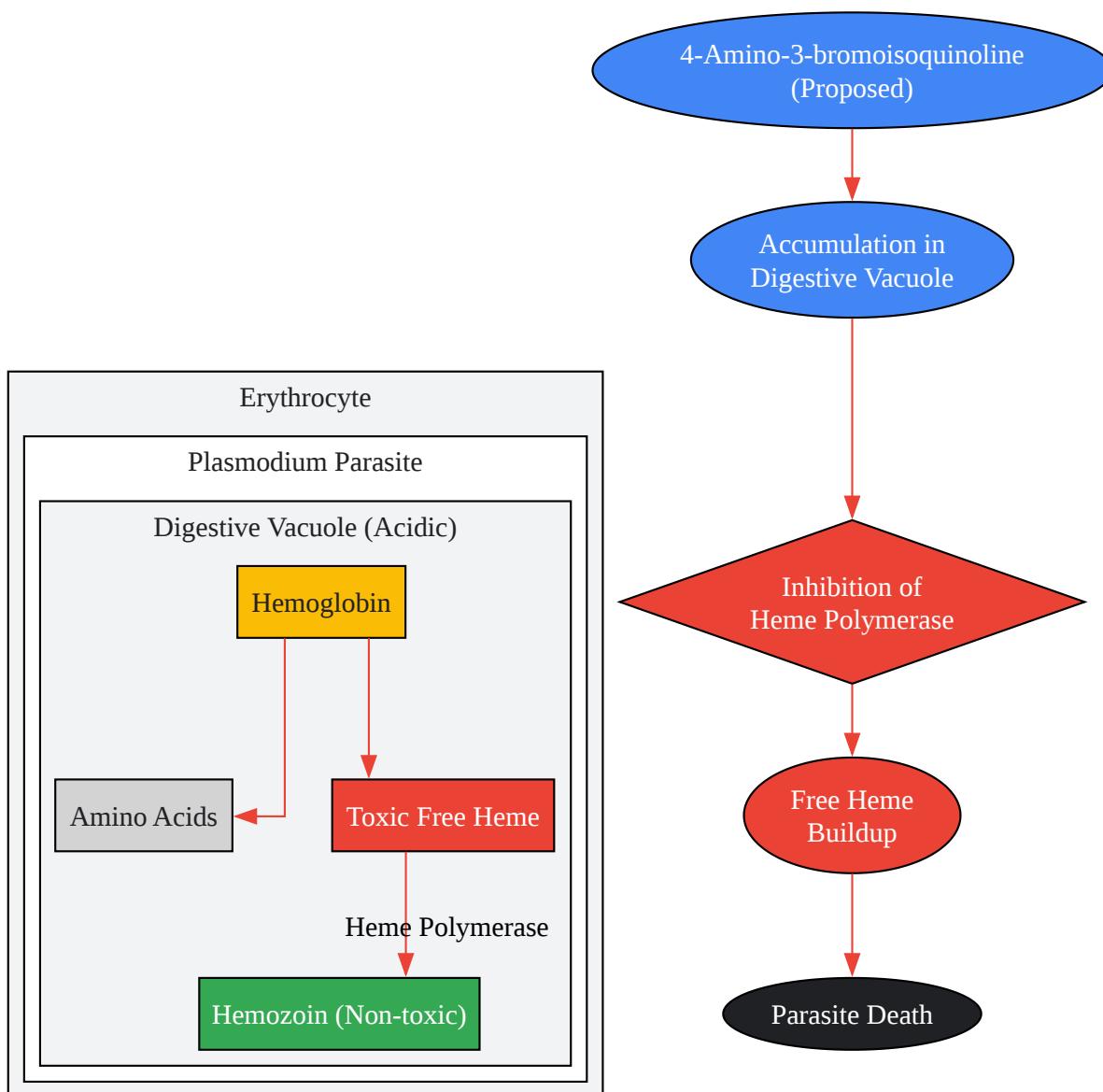
The mass spectrum should show a molecular ion peak (M^+) at m/z 222 and an $\text{M}+2$ peak at m/z 224 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of Br, NH_2 , and HCN.

Biological Activity and Signaling Pathways

Specific biological studies on **4-Amino-3-bromoisoquinoline** have not been reported in the available literature. However, the 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like chloroquine.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Potential Mechanism of Action (Antimalarial)

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the digestive vacuole of the *Plasmodium* parasite.[\[1\]](#)[\[4\]](#) The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

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Proposed antimalarial mechanism of **4-Amino-3-bromoisoquinoline**.

Safety and Handling

The safety profile of **4-Amino-3-bromoisoquinoline** has not been thoroughly investigated. Based on data for similar compounds, it should be handled with care. It is predicted to be harmful if swallowed, and may cause skin and eye irritation.[\[1\]](#)[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding the experimental protocol and predicted data, should be used as a guide and verified through independent experimentation. The safety information is based on predictions and should be supplemented with a thorough risk assessment before handling the compound.

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